Saponite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Saponite is a trioctahedral mineral belonging to the smectite group of clay minerals. Its chemical formula is Ca0.25(Mg,Fe)3((Si,Al)4O10)(OH)2·n(H2O) . This mineral is characterized by its soft, plastic nature when hydrated and its brittle nature when dry. This compound was first described in 1840 and is named after the Greek word “sapo,” meaning soap, due to its soap-like feel .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Saponite can be synthesized using various methods, with hydrothermal synthesis being the most common. This method involves the formation of a precursor aluminosilicate gel, followed by hydrolysis of divalent metals such as magnesium, nickel, cobalt, or zinc through the slow release of ammonia from urea decomposition . The reaction conditions typically involve temperatures ranging from 25°C to 220°C, depending on the desired properties of the final product .

Industrial Production Methods

In industrial settings, this compound is often produced through electrochemical separation techniques. This method helps obtain modified this compound-containing products with high concentrations of smectite-group minerals, lower particle sizes, more compact structures, and greater surface areas. These characteristics make this compound suitable for manufacturing high-quality ceramics and heavy-metal sorbents .

Análisis De Reacciones Químicas

Types of Reactions

Saponite undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of iron within the mineral.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for dissolution and various metal salts for cation exchange. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include modified this compound with different cation compositions, which can enhance its properties for specific applications such as catalysis and adsorption .

Aplicaciones Científicas De Investigación

Saponite has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of saponite involves its ability to undergo ion exchange and adsorption processes. The mineral’s layered structure allows for the incorporation and release of various cations, making it effective in catalysis and adsorption applications. The molecular targets and pathways involved include the interlayer spaces and surface sites of the this compound structure, which interact with the target molecules or ions .

Comparación Con Compuestos Similares

Saponite is often compared with other smectite group minerals such as montmorillonite and hectorite. While all these minerals share similar layered structures and ion exchange capabilities, this compound is unique due to its trioctahedral nature and specific cation composition. This uniqueness allows this compound to exhibit distinct properties, such as higher thermal stability and specific catalytic activities .

List of Similar Compounds

- Montmorillonite

- Hectorite

- Nontronite

- Beidellite

These similar compounds also belong to the smectite group and share many properties with this compound, but each has its unique characteristics and applications .

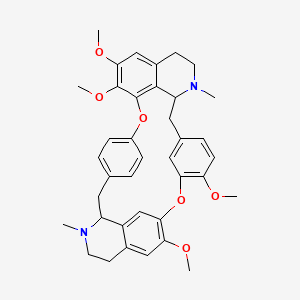

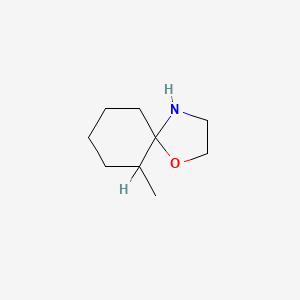

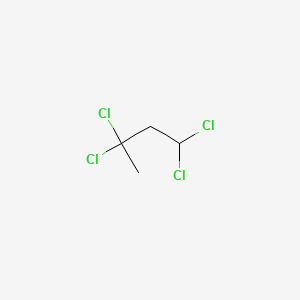

Propiedades

Número CAS |

66732-77-2 |

|---|---|

Fórmula molecular |

Al4H12Mg18O72Si21 |

Peso molecular |

2299.3 g/mol |

Nombre IUPAC |

tetraaluminum;octadecamagnesium;oxygen(2-);silicon(4+);hexahydrate |

InChI |

InChI=1S/4Al.18Mg.6H2O.66O.21Si/h;;;;;;;;;;;;;;;;;;;;;;6*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;18*+2;;;;;;;66*-2;21*+4 |

Clave InChI |

BZVFNNVELIPSJE-UHFFFAOYSA-N |

SMILES canónico |

O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |

Color/Form |

Grains |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)

![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)

![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)